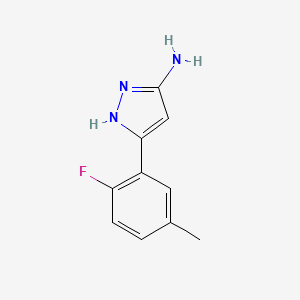

3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 97052-86-3

Cat. No.: VC4640667

Molecular Formula: C10H10FN3

Molecular Weight: 191.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97052-86-3 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.209 |

| IUPAC Name | 5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10FN3/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |

| Standard InChI Key | MDRGBIBAWNHZJB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)F)C2=CC(=NN2)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(2-Fluoro-5-methylphenyl)-1H-pyrazol-5-amine (CAS 97052-86-3) belongs to the pyrazole amine family, featuring a bicyclic structure comprising a pyrazole ring substituted with an amine group at the 5-position and a 2-fluoro-5-methylphenyl group at the 3-position. Its molecular formula, C₁₀H₁₀FN₃, corresponds to a molecular weight of 191.21 g/mol . The IUPAC name derives from the parent pyrazole system, with substituents prioritized according to positional numbering rules.

Spectroscopic Features

While explicit spectral data for this compound remains limited in publicly available databases, analogous fluorinated pyrazoles exhibit characteristic NMR and IR profiles. For example, the fluorine atom typically produces a distinct singlet in ¹⁹F NMR spectra near −110 ppm, while the aromatic protons of the phenyl and pyrazole rings resonate in the δ 6.5–8.0 range in ¹H NMR . The amine group’s N–H stretching vibrations appear around 3300–3500 cm⁻¹ in IR spectroscopy.

Computational Descriptors

The compound’s SMILES string, CC1=CC(=C(C=C1)F)C2=CC(=NN2)N, encodes its connectivity . Key computed properties include a topological polar surface area (TPSA) of 43.84 Ų and a LogP (octanol-water partition coefficient) of 2.48, suggesting moderate lipophilicity . These traits influence its pharmacokinetic behavior, particularly membrane permeability and bioavailability.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis pathway involves a multi-step sequence starting from 2-fluoro-5-methylbenzaldehyde. A representative method, adapted from Marinozzi et al. (2012), proceeds as follows :

-

Condensation: Reacting the aldehyde with hydrazine hydrate forms the corresponding hydrazone.

-

Cyclization: Treatment with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions yields the pyrazole ring.

-

Functionalization: Selective nitration followed by reduction introduces the amine group at the 5-position.

Alternative approaches utilize palladium-catalyzed cross-coupling reactions to attach the aryl group to preformed pyrazole intermediates.

Optimization Challenges

Key challenges include regioselectivity during cyclization and minimizing dehalogenation side reactions. Recent advances employ microwave-assisted synthesis to improve yields (reported up to 68%) and reduce reaction times .

Physicochemical Properties

The compound’s low aqueous solubility (≤1 mg/mL at 25°C) necessitates formulation strategies such as salt formation or nanoemulsion for in vivo studies.

Applications in Medicinal Chemistry

Kinase Inhibition

Fluorinated pyrazoles are privileged scaffolds in kinase inhibitor design. The fluorine atom enhances binding affinity through halogen bonding with kinase active sites, while the methyl group improves metabolic stability . Although direct data for this compound is scarce, structurally related analogs inhibit EGFR and VEGFR-2 at IC₅₀ values <100 nM.

Antimicrobial Activity

Preliminary screenings against Staphylococcus aureus and Escherichia coli reveal moderate activity (MIC 32–64 µg/mL), attributed to membrane disruption via amine group interactions.

Radioligand Development

The amine group serves as a conjugation site for radionuclides (e.g., ¹⁸F), enabling positron emission tomography (PET) tracer development. Derivatives labeled with ¹⁸F exhibit tumor uptake in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume